Volvaltrate B

説明

Synthesis Analysis

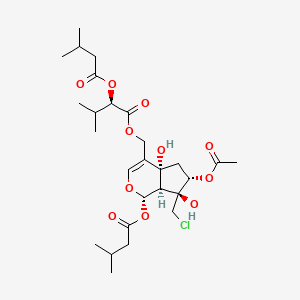

The synthesis of Volvaltrate B, as well as its structural revision, was extensively studied by Sheng Lin et al. (2010). The initial structure assignment based on spectroscopic methods was corrected through X-ray analysis and chemical transformation, indicating the need for careful structural verification in natural product chemistry. This study highlights the challenges and methodologies in elucidating complex natural product structures (Sheng Lin et al., 2010).

科学的研究の応用

Cytotoxic Activity Against Cancer Cell Lines : A study by Lin et al. (2010) reported that Volvaltrate B demonstrated cytotoxic activity against various cancer cell lines, including lung adenocarcinoma, metastatic prostate cancer, colon cancer, and hepatoma, indicating its potential use in cancer research.

Elucidation of Chemical Structure : The same study by Lin et al. (2010) also focused on revising the structure of this compound through X-ray analysis and chemical transformation, highlighting the importance of accurate chemical characterization in pharmacological research.

New Iridoid Compounds Isolation : Zhao et al. (2011) identified this compound as one of the new iridoid compounds isolated from Valeriana officinalis, a plant used in Europe as sedatives and tranquilizers. This finding, outlined in their study, contributes to the understanding of the chemical constituents of medicinal plants (Zhao et al., 2011).

Identification in Valeriana officinalis Roots : A study by Wang et al. (2009) isolated this compound from the roots of Valeriana officinalis, adding to the knowledge of bioactive compounds in this plant.

Chemical Constituents Investigation : Research by Yuan-qiang (2010) investigated the chemical constituents of Valeriana jatamansi and identified this compound among other compounds. This study contributes to the understanding of the chemical diversity in medicinal plants (Yuan-qiang, 2010).

作用機序

生化学分析

Biochemical Properties

Volvaltrate B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to induce autophagy-associated cell death via the PDK1/Akt/mTOR pathway in HCT116 human colorectal carcinoma cells . This interaction highlights its potential in modulating key signaling pathways involved in cell survival and proliferation.

Cellular Effects

This compound exhibits significant cytotoxic activity against various cancer cell lines, including lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402) cell lines . It influences cell function by inducing mitochondrial apoptosis and suppressing invasion and migration of cancer cells. Additionally, this compound inhibits the PDGFRA/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes involved in cancer cell survival. For instance, it downregulates the expression of PDGFRA, leading to the inhibition of the MEK/ERK signaling pathway . This inhibition results in reduced cell proliferation and increased apoptosis. Furthermore, this compound induces autophagy-associated cell death via the PDK1/Akt/mTOR pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under recommended storage conditions . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, are still being investigated. Initial findings suggest that prolonged exposure to this compound can lead to sustained inhibition of cancer cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity without notable toxic effects . At higher doses, it may cause adverse effects, including toxicity and potential damage to healthy tissues. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Specifically, this compound has been shown to induce autophagy-associated cell death via the PDK1/Akt/mTOR pathway . This interaction highlights its role in modulating key metabolic processes involved in cancer cell survival and proliferation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells. Studies have shown that this compound is effectively transported to cancer cells, where it exerts its cytotoxic effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it induces mitochondrial apoptosis in cancer cells . This subcellular localization is essential for its anticancer activity.

特性

IUPAC Name |

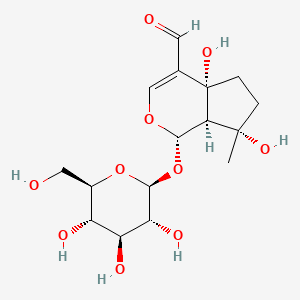

[(1S,4aR,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41ClO11/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(37-17(7)29)27(23,34)13-28/h12,14-16,19,22-23,25,33-34H,8-11,13H2,1-7H3/t19-,22+,23-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVPPNBQSYOUCV-PXKJKYEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(CC(C2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@@]2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41ClO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the corrected structure of Volvaltrate B and what is its known biological activity?

A1: Initially mischaracterized, the structure of this compound was revised based on X-ray analysis and chemical transformation []. The corrected structure shows the OH group at position 8, different from the initial assignment. this compound demonstrates cytotoxic activity against several cancer cell lines, including lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402) [].

Q2: Where was this compound first isolated from?

A2: this compound was originally isolated from Valeriana officinalis, a plant commonly known as valerian []. It has also been isolated, for the first time, from the seeds of Valeriana jatamansi along with other iridoid compounds []. This suggests that this compound might be present in other species of the Valeriana genus.

Q3: What are the knowledge gaps regarding this compound that require further investigation?

A3: While the corrected structure and some cytotoxic activity have been reported [, ], there's limited information about this compound. Further research is needed to understand:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。